N-Acetyl-L-glutamic acid

Description

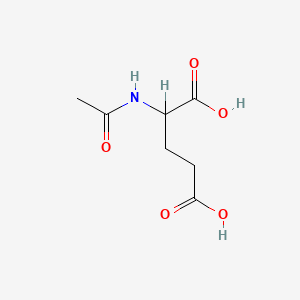

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamidopentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 |

Source

|

| Record name | N-Acetylglutamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/N-Acetylglutamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046534 |

Source

|

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

52 mg/mL |

Source

|

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-37-0 |

Source

|

| Record name | N-Acetyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylglutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MA61H539YZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C |

Source

|

| Record name | N-Acetyl-L-Glutamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04075 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetyl-L-glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Linchpin of Ureagenesis: A Technical Guide to the Mechanism of Action of N-Acetyl-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-glutamic acid (NAG) is a critical metabolite in the urea cycle, acting as the indispensable allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of this vital pathway for ammonia detoxification. This technical guide provides a comprehensive overview of the mechanism of action of NAG, detailing its biosynthesis, its profound impact on the structure and function of CPS1, and the molecular basis of N-acetylglutamate synthase (NAGS) deficiency. Furthermore, this guide explores the therapeutic intervention with NAG analogs, such as carglumic acid, and presents key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for researchers and drug development professionals in the field of metabolic disorders.

Introduction: The Urea Cycle and the Essential Role of N-Acetyl-L-glutamic Acid

The urea cycle is a liver-based metabolic pathway that converts highly toxic ammonia, primarily generated from amino acid catabolism, into the less toxic and readily excretable compound, urea.[1] This process is crucial for maintaining nitrogen homeostasis and preventing hyperammonemia, a condition with severe neurological consequences. The first committed and rate-limiting step of the urea cycle is the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP, a reaction catalyzed by the mitochondrial enzyme carbamoyl phosphate synthetase I (CPS1).[2][3] The activity of CPS1 is absolutely dependent on the presence of its allosteric activator, N-Acetyl-L-glutamic acid (NAG).[4][5] In the absence of NAG, CPS1 is virtually inactive, highlighting the pivotal role of this small molecule in regulating the entire urea cycle.[6]

Biosynthesis and Degradation of N-Acetyl-L-glutamic Acid

NAG is synthesized within the mitochondrial matrix from glutamate and acetyl-CoA in a reaction catalyzed by N-acetylglutamate synthase (NAGS).[7]

dot

The activity of NAGS is itself subject to regulation. In mammals, NAGS is allosterically activated by arginine, creating a feed-forward mechanism where an abundance of amino acids (signaled by high arginine levels) stimulates the urea cycle to handle the increased nitrogen load.[8] Conversely, in many prokaryotes, arginine acts as an inhibitor of NAGS.[9]

The degradation of NAG to glutamate and acetate is catalyzed by a specific hydrolase, aminoacylase I, which is present in the liver and kidney.[4]

Mechanism of Allosteric Activation of CPS1 by NAG

NAG functions as an obligate allosteric activator of CPS1, meaning its binding is an absolute requirement for the enzyme's catalytic activity.[2][5] The binding of NAG to a specific site on the C-terminal domain of CPS1 induces a significant conformational change in the enzyme.[6][10]

This conformational shift has several critical consequences:

-

Increased Affinity for Substrates: The NAG-induced structural change enhances the binding of ATP and bicarbonate to their respective active sites on CPS1.[6][11]

-

Proper Active Site Formation: The conformational change is essential for the correct formation of the two separate active sites within CPS1, where the two phosphorylation steps of carbamoyl phosphate synthesis occur.[6]

-

Tunnel Formation for Intermediate Channeling: The binding of NAG facilitates the formation of a ~35 Å-long intramolecular tunnel. This tunnel is crucial for the safe transport of the unstable intermediate, carbamate, from the site of its synthesis to the second active site for phosphorylation into carbamoyl phosphate.[6][12]

dot

N-acetylglutamate Synthase (NAGS) Deficiency

A deficiency in NAGS, caused by mutations in the NAGS gene, leads to a rare autosomal recessive urea cycle disorder.[3] Without sufficient NAG, CPS1 cannot be activated, resulting in a functional block of the urea cycle and subsequent hyperammonemia.[9] The clinical presentation of NAGS deficiency is often indistinguishable from that of CPS1 deficiency, with symptoms including lethargy, vomiting, seizures, and coma, particularly in the neonatal period.[11][13]

Therapeutic Intervention: Carglumic Acid

The primary treatment for NAGS deficiency is the administration of carglumic acid (N-carbamyl-L-glutamate), a synthetic structural analog of NAG.[10][14] Carglumic acid is able to enter the mitochondria and directly activate CPS1, thereby bypassing the deficient NAGS enzyme and restoring urea cycle function.[15][16] Clinical studies have demonstrated that carglumic acid is highly effective in rapidly reducing plasma ammonia levels in patients with NAGS deficiency.[5][17]

dot

Quantitative Data

The following tables summarize key quantitative data related to the interaction of NAG with CPS1 and the clinical use of its analog, carglumic acid.

Table 1: Kinetic Parameters of Human Carbamoyl Phosphate Synthetase I (CPS1)

| Parameter | Value | Conditions | Reference |

| Ka for NAG | 0.1 - 0.5 mM | Varies with substrate concentrations | [18] |

| Km for ATP | 0.2 - 1.5 mM | Dependent on NAG concentration | [19] |

| Km for HCO3- | 1 - 5 mM | [18] | |

| Km for NH4+ | 0.1 - 1.0 mM | [18] |

Table 2: Clinical Efficacy of Carglumic Acid in NAGS Deficiency

| Parameter | Observation | Clinical Study Details | Reference |

| Time to Ammonia Normalization | Normal plasma ammonia levels were typically attained by day 3 of treatment. | Retrospective study of 23 patients with NAGS deficiency. | [17] |

| Long-term Ammonia Control | Mean plasma ammonia levels were maintained in the normal range (mean: 23 µmol/L) with long-term treatment. | Median treatment duration of 7.9 years. | [17] |

| Initial Dosing (Acute) | 100 to 250 mg/kg/day | Divided into 2 to 4 doses. | [13] |

| Maintenance Dosing (Chronic) | 10 to 100 mg/kg/day | Adjusted to maintain normal plasma ammonia levels. | [13] |

Experimental Protocols

Assay for Carbamoyl Phosphate Synthetase I (CPS1) Activity

This protocol describes a colorimetric assay for CPS1 activity based on the measurement of citrulline formation in a coupled reaction with ornithine transcarbamylase (OTC).[6]

Materials:

-

50 mM Glycyl-glycine buffer, pH 7.4

-

70 mM KCl

-

1 mM Dithiothreitol (DTT)

-

20 mM MgSO4

-

5 mM ATP

-

35 mM NH4Cl

-

50 mM KHCO3

-

10 mM N-Acetyl-L-glutamic acid (NAG)

-

5 mM L-ornithine

-

Ornithine transcarbamylase (OTC) (4 U/mL)

-

Liver mitochondrial extract or purified CPS1

-

Colorimetric reagent for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide)

Procedure:

-

Prepare the reaction mixture containing all components except the enzyme source.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the liver mitochondrial extract or purified CPS1.

-

Incubate the reaction at 37°C for 10-30 minutes.

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Centrifuge to pellet the precipitated protein.

-

Determine the amount of citrulline in the supernatant using a colorimetric method. The absorbance is typically measured at a specific wavelength (e.g., 530 nm) after color development.

-

Calculate the specific activity of CPS1 as micromoles of citrulline produced per minute per milligram of protein.

Determination of N-Acetyl-L-glutamic Acid (NAG) Levels in Liver Tissue

This protocol outlines a stable isotope dilution method using gas chromatography-mass spectrometry (GC-MS) for the quantification of NAG in liver tissue.

Materials:

-

N-[methyl-2H3]acetyl[15N]glutamate (internal standard)

-

Anion-exchange resin

-

Derivatization reagents for GC-MS analysis (e.g., silylation agents)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Homogenize a known weight of liver tissue in a suitable buffer.

-

Add a known amount of the internal standard (N-[methyl-2H3]acetyl[15N]glutamate) to the homogenate.

-

Extract NAG from the homogenate using an anion-exchange column.

-

Elute the NAG and the internal standard from the column.

-

Derivatize the eluted sample to make it volatile for GC-MS analysis.

-

Inject the derivatized sample into the GC-MS system.

-

Monitor the specific ions for both the native NAG and the isotopically labeled internal standard using selected ion monitoring (SIM).

-

Quantify the amount of NAG in the sample by comparing the peak area ratio of the native compound to the internal standard.

Conclusion

N-Acetyl-L-glutamic acid stands as a cornerstone in the regulation of the urea cycle. Its mechanism of action, a classic example of allosteric enzyme activation, ensures that the detoxification of ammonia is tightly coupled to the metabolic state of the organism. Understanding the intricate details of NAG's interaction with CPS1, the pathophysiology of NAGS deficiency, and the pharmacology of its therapeutic analogs is paramount for the development of novel and improved treatments for urea cycle disorders. This technical guide provides a foundational resource for researchers and clinicians working to advance our knowledge and management of these challenging metabolic diseases.

References

- 1. A structure-reactivity study of the binding of acetylglutamate to carbamoyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbamate Transport in Carbamoyl Phosphate Synthetase: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of pure recombinant human enzymes to assess the disease‐causing potential of missense mutations in urea cycle disorders, applied to N‐acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of carglumic acid in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 7. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of N-acetyl-L-glutamate to rat liver carbamoyl phosphate synthetase (ammonia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]

- 12. eocco.com [eocco.com]

- 13. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of long-term effectiveness of the use of carglumic acid in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA): study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regulation of activity and synthesis of N-acetylglutamate synthase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CARBAGLU® (carglumic acid) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]

- 17. researchgate.net [researchgate.net]

- 18. N‐carbamoylglutamate‐responsive carbamoyl phosphate synthetase 1 (CPS1) deficiency: A patient with a novel CPS1 mutation and an experimental study on the mutation's effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-L-glutamic Acid Biosynthesis in Prokaryotes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of N-Acetyl-L-glutamic acid (NAG) is a critical initial step in the arginine biosynthesis pathway in most prokaryotes. This pathway is essential for bacterial survival, providing the building block for protein synthesis and other metabolic processes. The enzymes responsible for NAG synthesis, N-acetylglutamate synthase (NAGS) and in some organisms, a bifunctional N-acetylglutamate synthase-kinase (NAGS-K), represent attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the NAG biosynthesis pathway in prokaryotes, focusing on the core enzymes, their regulation, kinetic properties, and the experimental methodologies used for their characterization.

The Core Pathway: Enzymes and Reactions

The synthesis of N-Acetyl-L-glutamic acid in prokaryotes is primarily catalyzed by the enzyme N-acetylglutamate synthase (NAGS) . This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the α-amino group of L-glutamate, forming NAG and coenzyme A[1][2][3][4].

Reaction: Acetyl-CoA + L-Glutamate → N-Acetyl-L-glutamate + CoA

In some bacteria, a bifunctional N-acetylglutamate synthase-kinase (NAGS-K) exists, which catalyzes both the synthesis of NAG and its subsequent phosphorylation to N-acetyl-L-glutamyl-phosphate, the second step in the arginine biosynthesis pathway[3][5][6]. These bifunctional enzymes are structurally more similar to vertebrate NAGS[3][5].

The subsequent step in the pathway is catalyzed by N-acetylglutamate kinase (NAGK) , which phosphorylates NAG to N-acetyl-L-glutamyl-phosphate, utilizing ATP as the phosphate donor[7][8][9].

Reaction: N-Acetyl-L-glutamate + ATP → N-Acetyl-L-glutamyl-phosphate + ADP

Quantitative Data on Enzyme Kinetics

The kinetic parameters of NAGS and NAGK from various prokaryotic sources have been characterized, providing valuable insights into their catalytic efficiency and substrate affinity.

Table 1: Kinetic Parameters of Prokaryotic N-Acetylglutamate Synthase (NAGS)

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Neisseria gonorrhoeae | L-Glutamate | 4.5 ± 0.3 | 66.0 ± 2.2 | - | [1] |

| Acetyl-CoA | 0.10 ± 0.01 | 64.9 ± 2.7 | - | [1] | |

| Escherichia coli | L-Glutamate | - | - | - | [3] |

| Acetyl-CoA | - | - | - | [3] | |

| Xanthomonas campestris (NAGS-K) | L-Glutamate | ~10 | - | - | [10] |

| Acetyl-CoA | ~0.5 | - | - | [10] | |

| Maricaulis maris (NAGS-K) | - | - | 7.0 | - | [11] |

Note: '-' indicates data not available in the cited sources.

Table 2: Kinetic Parameters of Prokaryotic N-Acetylglutamate Kinase (NAGK)

| Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | N-Acetyl-L-glutamate | - | - | - | [12] |

| ATP | - | - | - | [12] | |

| Pseudomonas aeruginosa | - | - | - | - | [7][9] |

| Plesiomonas shigelloides | N-Acetyl-L-glutamate | 0.098 ± 0.006 | 2.1 ± 0.13 | 21,400 | [13][14] |

| ATP | 0.290 ± 0.020 | 2.1 ± 0.13 | 7,240 | [13][14] |

Note: '-' indicates data not available in the cited sources.

Regulation of the NAG Biosynthesis Pathway

The biosynthesis of NAG is tightly regulated to prevent the wasteful production of arginine. The primary regulatory mechanism is feedback inhibition by the end-product of the pathway, L-arginine.

Allosteric Inhibition of NAGS by Arginine

L-arginine acts as an allosteric inhibitor of NAGS in most prokaryotes[1][3][4][15]. The binding of arginine to a regulatory site on the NAGS enzyme, distinct from the active site, induces a significant conformational change. This change reduces the enzyme's affinity for its substrates and lowers its catalytic activity[1][7].

In Neisseria gonorrhoeae NAGS (ngNAGS), arginine binding to the N-terminal amino acid kinase (AAK) domain triggers a global conformational change. This results in an expansion of the hexameric ring structure of the enzyme, altering the interaction between the AAK and the C-terminal N-acetyltransferase (NAT) domains where the catalytic site resides[1][7]. This allosteric communication leads to a decrease in the enzyme's specific activity[1].

Table 3: Arginine Inhibition of Prokaryotic NAGS and NAGK

| Enzyme | Organism | Inhibitor | IC50 (mM) | Ki (mM) | Reference |

| NAGS | Neisseria gonorrhoeae | L-Arginine | 0.19 ± 0.01 | - | [1] |

| NAGS | Escherichia coli | L-Arginine | ~2 | - | [3] |

| NAGS-K (NAGS activity) | Maricaulis maris | L-Arginine | ~0.07 (14-fold inhibition at 1mM) | - | [11] |

| NAGK | Pseudomonas aeruginosa | L-Arginine | 0.77 | - | [7] |

| NAGK | Arabidopsis thaliana (for comparison) | L-Arginine | 0.73 | - | [16] |

Note: '-' indicates data not available in the cited sources. IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.

Transcriptional Regulation by the Arginine Repressor (ArgR)

The expression of the genes encoding the enzymes of the arginine biosynthesis pathway, including argA (NAGS) and argB (NAGK), is often regulated at the transcriptional level by the arginine repressor (ArgR) [1][2][17][18][19]. In the presence of high concentrations of arginine, ArgR binds to specific DNA sequences known as "ARG boxes" located in the promoter regions of the arg operons[1][2]. This binding typically represses transcription, preventing the synthesis of the biosynthetic enzymes when the end-product is abundant[1][18].

Experimental Protocols

N-Acetylglutamate Synthase (NAGS) Activity Assay

A common method for determining NAGS activity is a discontinuous assay followed by quantification of the product, NAG, using liquid chromatography-mass spectrometry (LC-MS)[1][20].

Materials:

-

Purified NAGS enzyme

-

L-Glutamate stock solution

-

Acetyl-CoA stock solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% trichloroacetic acid)

-

LC-MS system

Procedure:

-

Prepare reaction mixtures containing reaction buffer, a fixed concentration of one substrate (e.g., 15 mM L-glutamate), and varying concentrations of the other substrate (e.g., 0.05-0.5 mM Acetyl-CoA).

-

Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified NAGS enzyme.

-

Incubate for a specific time (e.g., 1-5 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant for the amount of NAG produced using a validated LC-MS method[20].

-

For inhibition studies, include varying concentrations of L-arginine in the reaction mixture.

A continuous spectrophotometric coupled-enzyme assay can also be employed[21][22][23]. This method couples the release of CoA to a reaction that produces a change in absorbance.

N-Acetylglutamate Kinase (NAGK) Activity Assay

NAGK activity is often measured using a colorimetric assay based on the formation of a hydroxamate derivative of the product, N-acetyl-L-glutamyl-phosphate[7].

Materials:

-

Purified NAGK enzyme

-

N-Acetyl-L-glutamate (NAG) stock solution

-

ATP stock solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

-

Hydroxylamine solution

-

Acidic ferric chloride solution

Procedure:

-

Prepare reaction mixtures containing reaction buffer, NAG, and ATP.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the purified NAGK enzyme.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the hydroxylamine solution.

-

Add acidic ferric chloride solution to develop a colored complex with the N-acetyl-L-glutamyl-hydroxamate.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

The amount of product is determined by comparing the absorbance to a standard curve.

Alternatively, a radioactive assay can be used, which measures the incorporation of radiolabeled phosphate from [γ-32P]ATP into NAG[24][25][26][27].

Experimental Workflow for Inhibitor Screening

High-throughput screening (HTS) is a crucial tool for identifying novel inhibitors of NAGS, which can serve as leads for new antibacterial drugs.

Conclusion

The N-Acetyl-L-glutamic acid biosynthesis pathway is a well-validated and promising target for the development of novel antibacterial agents. A thorough understanding of the enzymes involved, their kinetic properties, and their regulation is essential for the rational design of effective inhibitors. This technical guide provides a comprehensive overview of the current knowledge in this field, offering valuable information for researchers and drug development professionals working to combat bacterial infections. The detailed methodologies and data presented herein serve as a foundation for further investigation and the development of next-generation antimicrobial therapies.

References

- 1. Arginine repressor ArgR - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basis of Arginine Sensitivity of Microbial N-Acetyl-l-Glutamate Kinases: Mutagenesis and Protein Engineering Study with the Pseudomonas aeruginosa and Escherichia coli Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Basis of arginine sensitivity of microbial N-acetyl-L-glutamate kinases: mutagenesis and protein engineering study with the Pseudomonas aeruginosa and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel bifunctional N-acetylglutamate synthase-kinase from Xanthomonas campestris that is closely related to mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel N-Acetylglutamate Synthase Architecture Revealed by the Crystal Structure of the Bifunctional Enzyme from Maricaulis maris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acetyl-L-glutamate kinase from Escherichia coli: cloning of the gene, purification and crystallization of the recombinant enzyme and preliminary X-ray analysis of the free and ligand-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. High-throughput assays for superoxide and hydrogen peroxide: design of a screening workflow to identify inhibitors of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Arginine Regulatory Protein Mediates Repression by Arginine of the Operons Encoding Glutamate Synthase and Anabolic Glutamate Dehydrogenase in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Competitive Repression of the artPIQM Operon for Arginine and Ornithine Transport by Arginine Repressor and Leucine-Responsive Regulatory Protein in Escherichia coli [frontiersin.org]

- 19. ArgR-independent induction and ArgR-dependent superinduction of the astCADBE operon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Kinase Assays | Revvity [revvity.com]

- 26. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Metabolic Keystone: A Technical History of N-Acetyl-L-glutamic Acid

For Immediate Release

A deep dive into the discovery and scientific history of N-Acetyl-L-glutamic acid (NAG), this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. This document details the pivotal moments, experimental methodologies, and quantitative data that have shaped our understanding of this critical metabolic regulator.

Introduction: A Serendipitous Discovery in the Urea Cycle

The story of N-Acetyl-L-glutamic acid (NAG) is intrinsically linked to the elucidation of the urea cycle, the metabolic pathway responsible for detoxifying ammonia in the liver. While the cycle itself was first proposed by Hans Krebs and Kurt Henseleit in 1932, the essential role of a then-unknown cofactor remained a mystery for two decades. The groundbreaking work of S. Grisolia and P.P. Cohen in the early 1950s led to the identification of this crucial component, forever changing our understanding of nitrogen metabolism.

Initially, their research focused on the enzymatic synthesis of citrulline, a key intermediate in the urea cycle. They observed that a heat-stable, dialyzable factor present in liver extracts was essential for the reaction to proceed. This observation sparked a meticulous investigation to isolate and identify this enigmatic cofactor.

The Seminal Discovery: Grisolia and Cohen's Breakthrough

In a landmark 1952 paper published in the Journal of Biological Chemistry, titled "The catalytic rôle of carbamyl glutamate in citrulline biosynthesis," Grisolia and Cohen detailed their systematic approach to identifying the activating factor.[1][2] This was followed by a 1953 publication in the same journal, "Catalytic rôle of of Glutamate Derivatives in Citrulline Biosynthesis," which further solidified their findings.

Early Synthesis and Experimental Protocols

To investigate the role of NAG, a reliable method for its synthesis was paramount. While modern, high-yield synthetic routes are now commonplace, the early methods were foundational. Historical approaches to the N-acetylation of amino acids often involved the use of acetic anhydride in an aqueous alkaline medium.

Historical Synthesis of N-Acetyl-L-glutamic Acid

A representative early synthetic protocol would involve the following steps:

-

Dissolution of L-glutamic acid: L-glutamic acid is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature.

-

Acetylation: Acetic anhydride is added portion-wise to the alkaline solution of glutamic acid while maintaining the pH and temperature.

-

Acidification and Crystallization: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the N-acetyl-L-glutamic acid.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from water or other suitable solvents.

This method, while effective, required careful control of reaction conditions to avoid side reactions and ensure a good yield of the desired product.

Foundational Experimental Protocol: The Citrulline Synthesis Assay

The assay developed by Grisolia and Cohen to measure the activity of what would later be identified as carbamoyl phosphate synthetase I was central to their discovery. A typical protocol from that era is outlined below:

-

Preparation of Liver Homogenate: Fresh rat liver was homogenized in a cold buffer solution and centrifuged to obtain a cell-free extract containing the necessary enzymes.

-

Reaction Mixture: The incubation mixture typically contained the liver homogenate, L-ornithine, ammonium ions (as a source of nitrogen), a source of phosphate (ATP), magnesium ions, and bicarbonate.

-

Activation: The crucial step involved the addition of the "cofactor," which they systematically tested with various glutamate derivatives, ultimately identifying NAG as the most potent activator.

-

Incubation: The reaction mixture was incubated at a physiological temperature (e.g., 37°C) for a defined period.

-

Termination and Analysis: The reaction was stopped, and the amount of citrulline produced was determined colorimetrically. A common method involved the reaction of citrulline with diacetyl monoxime in the presence of acid to produce a colored product that could be quantified spectrophotometrically.

Quantitative Data from Early Investigations

The pioneering work of Grisolia, Cohen, and their contemporaries provided the first quantitative insights into the role of NAG.

| Parameter | Organism/Tissue | Value | Reference |

| NAG Concentration | Fetal Rat Liver (17 days gestation) | ~50 nmol/g wet wt. | [3] |

| NAG Concentration | Human Liver | 6.8 to 59.7 nmol/g wet wt. | [4] |

| CPS1 Kinetic Parameter | Bovine Liver | - | [5] |

Note: Early kinetic data for CPS1 activation by NAG is often intertwined with the characterization of the enzyme itself. The values presented are indicative of the range observed in early and subsequent foundational studies.

The Urea Cycle and the Role of N-Acetyl-L-glutamic Acid: A Signaling Pathway

N-Acetyl-L-glutamic acid acts as an obligate allosteric activator of carbamoyl phosphate synthetase I (CPS1). In the absence of NAG, CPS1 is virtually inactive. The binding of NAG to a specific regulatory site on the CPS1 enzyme induces a conformational change that dramatically increases the enzyme's affinity for its substrates and its catalytic activity. This mechanism ensures that the urea cycle is active when there is a high influx of amino acids, leading to increased levels of glutamate (a precursor for NAG synthesis).

Figure 1. Signaling pathway of NAG-dependent activation of CPS1 in the urea cycle.

Experimental Workflow for the Discovery of NAG's Function

The logical workflow that led Grisolia and Cohen to their discovery can be visualized as a series of systematic steps.

Figure 2. Logical workflow of the discovery of NAG's role in the urea cycle.

Conclusion and Future Directions

The discovery of N-Acetyl-L-glutamic acid as the essential activator of carbamoyl phosphate synthetase I was a pivotal moment in our understanding of metabolic regulation. This foundational work by Grisolia and Cohen not only illuminated a critical step in the urea cycle but also laid the groundwork for future research into inborn errors of metabolism, such as NAGS deficiency. The development of NAG analogs, like N-carbamylglutamate, as therapeutic agents for these disorders is a direct legacy of this early research.

Further investigation into the regulation of NAGS, the enzyme responsible for NAG synthesis, and the intricate interplay between NAG levels and various physiological states continues to be an active area of research. The history of NAG serves as a testament to the power of systematic biochemical investigation in unraveling the complexities of life.

References

- 1. The catalytic rôle of carbamyl glutamate in citrulline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Santiago Grisolía, 1st Marquess of Grisolía - Wikipedia [en.wikipedia.org]

- 3. Activation of carbamoyl phosphate synthase by N-acetyl-l-aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic studies of bovine liver carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Analysis of N-Acetyl-L-glutamic Acid and its Analogs

Introduction

N-Acetyl-L-glutamic acid (NAG) is a crucial metabolite primarily known for its essential role in the urea cycle, the metabolic pathway responsible for detoxifying ammonia in the liver. It functions as an obligate allosteric activator of carbamoyl phosphate synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of this cycle.[1][2][3][4][5] The biosynthesis of NAG from glutamate and acetyl-CoA is catalyzed by N-acetylglutamate synthase (NAGS).[1][6][7] Deficiencies in NAGS lead to hyperammonemia, a life-threatening condition.[1][6]

The structural integrity of NAG is paramount to its function. Understanding its three-dimensional conformation and the specifics of its interaction with CPSI is vital for elucidating the regulatory mechanisms of the urea cycle. Furthermore, structural analogs of NAG, such as N-carbamylglutamate (NCG), have been developed as therapeutic agents for treating NAGS deficiency, highlighting the importance of structure-activity relationship studies in this field.[8][9] This guide provides a comprehensive overview of the structural analysis of NAG and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.

Molecular Structure of N-Acetyl-L-glutamic Acid

N-Acetyl-L-glutamic acid (IUPAC name: (2S)-2-acetamidopentanedioic acid) is a derivative of L-glutamic acid where an acetyl group has replaced one of the hydrogens of the α-amino group.[10][11] Its molecular formula is C₇H₁₁NO₅, and it has a molecular weight of approximately 189.17 g/mol .[10][12] The structure consists of a five-carbon chain with two carboxylic acid groups (at C1 and C5) and an amide group at the C2 (alpha) position.[1] At physiological pH, the carboxylic acid groups are typically deprotonated.[1]

Structural Analysis: Data and Techniques

The precise three-dimensional structure of NAG has been elucidated using a combination of high-resolution analytical techniques.

X-ray Crystallography

X-ray crystallography provides definitive data on bond lengths, angles, and the overall conformation of a molecule in its crystalline state. The crystal structure of the catalytic N-acetyltransferase domain of human NAGS in complex with NAG has been resolved, offering insights into its binding and mechanism.[13][14][15] Additionally, the crystal structure of N-Acetyl-L-glutamic acid itself has been determined at low temperatures.[16]

Table 1: Crystallographic Data for N-Acetyl-L-glutamic Acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [16] |

| Space Group | P2₁2₁2₁ | [16] |

| a (Å) | 4.747(3) | [16] |

| b (Å) | 12.852(7) | [16] |

| c (Å) | 13.906(7) | [16] |

| Goodness-of-fit on F² | 1.122 |[16] |

Table 2: Selected Bond Lengths and Angles for N-Acetyl-L-glutamic Acid

| Bond/Angle | Length (Å) / Angle (°) | Reference |

|---|---|---|

| C-C=O | 123.8(1)° | [16] |

| C-C-OH | 112.2(3)° |[16] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining molecular structure in solution. Both ¹H and ¹³C NMR have been used to characterize NAG.[1] The chemical shifts provide information about the chemical environment of each nucleus.

Table 3: ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-L-glutamic Acid (Solvent: D₂O, pH: 7.4)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| CH₃ (Acetyl) | 2.02 | 24.66 | [10] |

| α-CH | 4.09 | 58.04 | [10] |

| β-CH₂ | 1.87, 2.05 | 31.18 | [10] |

| γ-CH₂ | 2.22 | 36.87 | [10] |

| C=O (Amide) | - | 176.43 | [10] |

| C=O (α-Carboxyl) | - | 181.78 | [10] |

| C=O (γ-Carboxyl) | - | 185.00 |[10] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and to study the fragmentation patterns of molecules, which aids in structural elucidation. For NAG, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.[1][17]

Table 4: Key Mass Spectrometry Data for N-Acetyl-L-glutamic Acid

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| LC-MS/MS (ESI+) | 189.1 | 130.0 | [17] |

| GC-MS | - | 156.0, 116.0, 84.0 |[10] |

N-Acetyl-L-glutamic Acid Analogs

Structural analogs of NAG are crucial for both research and therapeutic applications. They are designed to mimic or antagonize the action of NAG, providing tools to study enzyme mechanisms and to treat metabolic disorders.

-

N-Carbamyl-L-glutamate (NCG): This is the most significant analog. It is a stable, functional analog of NAG that can also activate CPSI.[8] NCG is used as an orphan drug (Carbaglu®) to treat hyperammonemia resulting from NAGS deficiency.[9]

-

Propionyl-CoA and Methylmalonyl-CoA: In certain organic acidemias, these acyl-CoA esters accumulate and can act as competitive inhibitors of NAGS by competing with acetyl-CoA, leading to a secondary NAGS deficiency.[18]

Table 5: Comparison of N-Acetyl-L-glutamic Acid and N-Carbamyl-L-glutamate

| Feature | N-Acetyl-L-glutamic Acid (NAG) | N-Carbamyl-L-glutamate (NCG) |

|---|---|---|

| Structure | (Structure similar, with a carbamoyl group instead of acetyl) | |

| Activating Group | Acetyl group (-COCH₃) | Carbamoyl group (-CONH₂) |

| Role | Endogenous allosteric activator of CPSI | Therapeutic analog, activator of CPSI |

| Clinical Use | - | Treatment of NAGS deficiency |

Biochemical Pathways and Regulation

The structural characteristics of NAG are directly linked to its function in key metabolic pathways.

NAG Biosynthesis and Regulation

NAG is synthesized in the mitochondrial matrix by the enzyme N-acetylglutamate synthase (NAGS), which catalyzes the reaction between L-glutamate and acetyl-CoA.[1][9] The regulation of NAGS is species-dependent. In mammals, NAGS is allosterically activated by L-arginine, creating a feed-forward activation loop for the urea cycle.[2][8] In contrast, microorganisms typically exhibit feedback inhibition of NAGS by arginine.[7][8]

Caption: Biosynthesis of N-Acetyl-L-glutamic acid by NAGS.

Activation of the Urea Cycle

NAG is an indispensable activator for carbamoyl phosphate synthetase I (CPSI), the enzyme that commits ammonia to the urea cycle by catalyzing the formation of carbamoyl phosphate.[1][2][19] In the absence of NAG, CPSI is virtually inactive.[1] This regulatory step ensures that the urea cycle is active when there is a high influx of amino acids (signaled by high levels of glutamate and arginine), preventing toxic ammonia accumulation.[2][3]

References

- 1. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Urea cycle - Wikipedia [en.wikipedia.org]

- 3. AMINO ACID METABOLISM : UREA CYCLE [education.med.nyu.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 7. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-acetylglutamate synthase: structure, function and defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Acetyl-L-glutamic acid | C7H11NO5 | CID 70914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-Acetyl-L-glutamic acid | 1188-37-0 [chemicalbook.com]

- 12. N-acetylglutamic acid | C7H11NO5 | CID 185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Crystal Structure of the N-Acetyltransferase Domain of Human N-Acetyl-L-Glutamate Synthase in Complex with N-Acetyl-L-Glutamate Provides Insights into Its Catalytic and Regulatory Mechanisms | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Crystal Structure of the N-Acetyltransferase Domain of Human N-Acetyl-L-Glutamate Synthase in Complex with N-Acetyl-L-Glutamate Provides Insights into Its Catalytic and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | A Study on Acetylglutamine Pharmacokinetics in Rat Blood and Brain Based on Liquid Chromatography-Tandem Mass Spectrometry and Microdialysis Technique [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. N-acetyl-L-glutamate and the urea cycle in gulf toadfish (Opsanus beta) and other fish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of N-Acetyl-L-glutamic Acid in Arginine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-glutamic acid (NAG) is a critical molecule in nitrogen metabolism, playing a dual role that has evolved from a key intermediate in arginine synthesis in lower organisms to an essential allosteric activator of the urea cycle in vertebrates. This technical guide provides an in-depth exploration of NAG's function, focusing on its synthesis by N-acetylglutamate synthase (NAGS), its mechanism of action in activating carbamoyl phosphate synthetase I (CPS1), and the regulatory feedback loops that govern arginine and urea production. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction

Arginine, a semi-essential amino acid, is integral to numerous physiological processes, including protein synthesis, nitric oxide production, and the detoxification of ammonia via the urea cycle. The biosynthesis of arginine is a highly regulated process that varies across different life forms. In prokaryotes, lower eukaryotes, and plants, N-Acetyl-L-glutamic acid is the first committed intermediate in the de novo synthesis of arginine.[1][2] In these organisms, the acetylation of glutamate to form NAG prevents the spontaneous cyclization of intermediates that would otherwise be diverted into proline biosynthesis.[3]

In ureotelic vertebrates, including humans, the primary role of NAG has shifted from a direct biosynthetic intermediate to that of an indispensable allosteric activator of carbamoyl phosphate synthetase I (CPSI).[1][4] CPSI catalyzes the first and rate-limiting step of the urea cycle, the condensation of ammonia, bicarbonate, and ATP to form carbamoyl phosphate.[5][6] The activity of CPSI is entirely dependent on the presence of NAG, making the synthesis of NAG a critical control point for ammonia detoxification.[7][8] Understanding the intricate role of NAG in arginine biosynthesis and ureagenesis is paramount for the development of therapeutic strategies for metabolic disorders such as hyperammonemia.

The Synthesis of N-Acetyl-L-glutamic Acid

NAG is synthesized in the mitochondrial matrix from L-glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[7] In some lower organisms, ornithine acetyltransferase (OAT) can also catalyze the formation of NAG from ornithine and acetyl-CoA.[2][4]

N-Acetylglutamate Synthase (NAGS)

In mammals, NAGS is primarily expressed in the liver and small intestine.[7] The enzyme itself is subject to significant regulation, most notably by the amino acid arginine. In contrast to the feedback inhibition observed in microorganisms, mammalian NAGS is allosterically activated by arginine.[2][9] This creates a positive feedback loop where an abundance of arginine, a downstream product of the urea cycle, signals the need for increased ammonia detoxification by stimulating NAG synthesis and, consequently, CPSI activity.

Mechanism of Action: Allosteric Activation of CPSI

N-Acetyl-L-glutamic acid is an obligate allosteric activator of CPSI.[7] In the absence of NAG, CPSI is essentially inactive.[2] The binding of NAG to a specific allosteric site on the CPSI enzyme induces a conformational change that is necessary for its catalytic activity.[1] This activation allows for the synthesis of carbamoyl phosphate, which then enters the urea cycle for the eventual production of urea.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity of NAGS and the interaction of NAG and its analogues with CPSI.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/mg/h) | Reference(s) |

| N-Acetylglutamate Synthase (NAGS) | Human (Liver) | L-Glutamate | 8.1 | Not Reported | [4] |

| Acetyl-CoA | 4.4 | Not Reported | [4] | ||

| Rat (Liver) | L-Glutamate | 1.0 | Not Reported | [4] | |

| Acetyl-CoA | 0.7 | Not Reported | [4] |

Table 1: Michaelis-Menten Constants (K_m_) for N-Acetylglutamate Synthase (NAGS)

| Ligand | Enzyme | Organism | Parameter | Value (µM) | Reference(s) |

| N-Acetyl-L-glutamic acid (NAG) | CPSI | Rat | K_d_ | 10 - 100 | [5] |

| N-Carbamyl-L-glutamate (NCG) | CPSI | Mouse | AC_50_ | ~2500 | [2] |

Table 2: Binding and Activation Constants for CPSI Ligands

Note: The K_d_ for NAG binding to CPSI is not definitively established and reported values vary. The AC_50_ for NCG represents the concentration required for half-maximal activation and is significantly higher than that of NAG, indicating a lower affinity.

Experimental Protocols

N-Acetylglutamate Synthase (NAGS) Activity Assay

This protocol is adapted from a liquid chromatography-mass spectrometry (LC-MS) based method.

Objective: To measure the enzymatic activity of NAGS by quantifying the production of NAG.

Materials:

-

50 mM Tris buffer, pH 8.5

-

10 mM L-glutamate

-

2.5 mM Acetyl-CoA

-

1 mM L-arginine (optional, for studying activation)

-

Enzyme preparation (e.g., mitochondrial extract or purified NAGS)

-

30% Trichloroacetic acid (TCA)

-

N-acetyl-[¹³C₅]glutamate (¹³C-NAG) internal standard

-

LC-MS system

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing 50 mM Tris buffer, 10 mM L-glutamate, and 2.5 mM acetyl-CoA. If studying arginine activation, include 1 mM L-arginine.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation to the reaction mixture to a final volume of 100 µL.

-

Incubate the reaction at 30°C for 5-10 minutes.

-

Stop the reaction by adding 10 µL of 30% TCA containing a known amount of ¹³C-NAG internal standard.

-

Centrifuge the tube at high speed for 5 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS analysis.

-

Quantify the amount of NAG produced by comparing its peak area to that of the ¹³C-NAG internal standard.

Carbamoyl Phosphate Synthetase I (CPSI) Activity Assay

This protocol is a colorimetric assay that measures the production of carbamoyl phosphate.[1]

Objective: To determine the activity of CPSI by measuring the formation of its product, carbamoyl phosphate.

Materials:

-

50 mM Triethanolamine buffer, pH 7.6

-

50 mM NH₄HCO₃

-

10 mM Mg(C₂H₃O₂)₂

-

5 mM ATP

-

5 mM N-Acetyl-L-glutamate (NAG)

-

1 mM Dithiothreitol (DTT)

-

CPSI enzyme preparation

-

100 mM Hydroxylamine

-

Chromogenic reagent (e.g., a solution containing diacetyl monoxime and thiosemicarbazide)

Procedure:

-

Prepare the reaction mixture in a final volume of 20 µL containing 50 mM triethanolamine buffer, 50 mM NH₄HCO₃, 10 mM Mg(C₂H₃O₂)₂, 5 mM ATP, 5 mM NAG, and 1 mM DTT.

-

Add the CPSI enzyme preparation (e.g., 50 µg/mL) to the reaction mixture.

-

Incubate the reaction at 37°C for 10 minutes.

-

Stop the reaction and convert the carbamoyl phosphate to hydroxyurea by adding 20 µL of 100 mM hydroxylamine and incubating at 95°C for 10 minutes.

-

Add 80 µL of the chromogenic reagent to the tube.

-

Heat the reaction at 95°C for 15 minutes to allow for color development.

-

Measure the absorbance of the solution at a wavelength appropriate for the chromogenic reagent used (e.g., 540 nm).

-

Calculate the concentration of carbamoyl phosphate produced by comparing the absorbance to a standard curve of known hydroxyurea concentrations.

Measurement of Arginine and its Precursors in Biological Samples

This protocol outlines a general procedure for the analysis of amino acids like arginine and ornithine using High-Performance Liquid Chromatography (HPLC).[9]

Objective: To quantify the concentrations of arginine and its precursors in biological samples such as cell lysates or plasma.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

Internal standard (e.g., monomethylarginine)

-

Deproteinization agent (e.g., perchloric acid, sulfosalicylic acid)

-

Derivatization agent (e.g., o-phthalaldehyde (OPA))

-

HPLC system with a fluorescence or UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a known amount of the internal standard.

-

Deproteinize the sample by adding a deproteinization agent and centrifuging to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Derivatization:

-

Mix the deproteinized sample with the OPA derivatizing reagent according to the manufacturer's instructions. This reaction forms a fluorescent derivative that can be detected by the HPLC system.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC system.

-

Separate the amino acids using an appropriate mobile phase gradient on a C18 column.

-

Detect the derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm and emission at 455 nm).

-

-

Quantification:

-

Identify the peaks corresponding to arginine, ornithine, and other amino acids based on their retention times compared to known standards.

-

Quantify the concentration of each amino acid by comparing its peak area to the peak area of the internal standard and a standard curve of known concentrations.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Figure 1: Comparative pathways of NAG's role in arginine biosynthesis versus the urea cycle.

Figure 2: Experimental workflow for the N-acetylglutamate synthase (NAGS) activity assay.

Drug Development Implications

The critical role of NAG in activating CPSI makes the NAGS-CPSI axis a compelling target for therapeutic intervention in disorders of the urea cycle.

-

NAGS Deficiency: This rare autosomal recessive disorder leads to severe hyperammonemia due to the inability to produce the essential CPSI activator.[2][3] The development of N-carbamyl-L-glutamate (NCG), a stable synthetic analogue of NAG, has been a significant advancement in the treatment of this condition. NCG can directly activate CPSI, bypassing the deficient NAGS enzyme.[2]

-

CPSI Deficiency: In some cases of partial CPSI deficiency, where the enzyme retains some residual activity but may have a reduced affinity for NAG, treatment with NCG has shown to be beneficial by promoting maximal activation of the mutant enzyme.

-

Secondary Hyperammonemia: In certain organic acidemias, the accumulation of acyl-CoA derivatives can inhibit NAGS, leading to a secondary NAG deficiency and subsequent hyperammonemia.[3] In these cases, NCG can also be an effective treatment to restore urea cycle function.

Future drug development efforts may focus on the discovery of novel, potent, and specific small molecule activators of CPSI that could offer improved pharmacokinetic and pharmacodynamic properties over existing therapies. Furthermore, a deeper understanding of the regulatory mechanisms of NAGS could unveil new targets for modulating urea cycle activity.

Conclusion

N-Acetyl-L-glutamic acid stands at a crucial metabolic crossroads, its function having evolved to become a key regulator of nitrogen homeostasis in vertebrates. Its role as the obligate allosteric activator of carbamoyl phosphate synthetase I underscores the importance of the intricate regulatory networks that govern the urea cycle. For researchers and drug developers, a thorough understanding of the biochemistry of NAG, from its synthesis by NAGS to its interaction with CPSI, is essential for devising effective strategies to combat the devastating consequences of hyperammonemia and other related metabolic disorders. The experimental protocols and quantitative data provided in this guide serve as a foundational resource to facilitate further investigation into this vital area of human metabolism.

References

- 1. Required allosteric effector site for N-acetylglutamate on carbamoyl-phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of carbamoyl phosphate synthase by N-acetyl-l-aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | glutamate + acetyl CoA => N-acetyl glutamate + CoA [reactome.org]

- 9. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Synthesis of N-Acetyl-L-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-glutamic acid (NAG) is a critical molecule in metabolic pathways, serving as an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle in terrestrial vertebrates. In microorganisms and plants, it is the first committed intermediate in the biosynthesis of arginine. The synthesis of NAG is catalyzed by the enzyme N-acetyl-L-glutamate synthase (NAGS), which utilizes acetyl-CoA and L-glutamate as substrates. The regulation of NAGS activity is a key control point in nitrogen metabolism and varies significantly across different life forms. In mammals, NAGS is allosterically activated by L-arginine, creating a feed-forward mechanism to handle excess nitrogen. Conversely, in many microorganisms and plants, NAGS is subject to feedback inhibition by L-arginine. This technical guide provides an in-depth overview of the enzymatic synthesis of NAG by NAGS, including its mechanism, kinetics, regulation, and detailed experimental protocols for its study. This information is crucial for researchers in metabolic diseases, drug development professionals targeting the urea cycle, and scientists studying nitrogen metabolism.

Introduction

N-acetyl-L-glutamate synthase (NAGS) catalyzes the formation of N-acetyl-L-glutamate (NAG) from L-glutamate and acetyl-CoA. The overall reaction is as follows:

Acetyl-CoA + L-glutamate → N-acetyl-L-glutamate + CoA-SH

In ureotelic organisms, NAG is an indispensable activator of carbamoyl phosphate synthetase I (CPS1), the enzyme that commits ammonia to the urea cycle for detoxification. Consequently, the activity of NAGS is paramount for preventing hyperammonemia. Deficiency of NAGS in humans leads to a rare but severe autosomal recessive disorder characterized by life-threatening hyperammonemia. Understanding the enzymatic synthesis of NAG is therefore of significant clinical and scientific importance.

Enzymatic Mechanism and Structure

NAGS belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily. The catalytic mechanism is proposed to be a one-step, direct attack of the amino group of L-glutamate on the carbonyl carbon of acetyl-CoA. Structurally, NAGS enzymes typically consist of two main domains: an N-terminal amino acid kinase (AAK) domain and a C-terminal N-acetyltransferase (NAT) domain. The catalytic site resides within the NAT domain, while the allosteric binding site for L-arginine is located in the AAK domain.

Quantitative Data: Kinetics of NAGS

The kinetic properties of NAGS have been characterized in various organisms. The Michaelis-Menten constants (Km) for the substrates, acetyl-CoA and L-glutamate, and the maximum reaction velocity (Vmax) are summarized in the tables below.

| Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Conditions | Reference |

| Human (liver) | Acetyl-CoA | 4.4 | Not specified | - | |

| L-glutamate | 8.1 | Not specified | - | ||

| Rat (liver) | Acetyl-CoA | 0.7 | Not specified | - | |

| L-glutamate | 1.0 | Not specified | - | ||

| E. coli | Acetyl-CoA | Not specified | Not specified | - | |

| L-glutamate | Not specified | Not specified | - | ||

| Alicyclobacillus acidocaldarius (S-NAGS) | L-glutamine | 135 | Not specified | kcat = 0.0631 s⁻¹ | |

| L-arginine | 21 | Not specified | kcat = 0.0192 s⁻¹ |

Table 1: Kinetic Parameters of NAGS from Various Organisms.

The allosteric regulation by L-arginine significantly impacts the kinetic parameters of NAGS.

| Organism | Regulator | Effect | Change in Km (L-glutamate) | Change in Vmax | Reference |

| Pseudomonas aeruginosa | L-arginine | Inhibition | Increased | Decreased | |

| Mammals | L-arginine | Activation | Decreased | Increased (3-5 fold) | |

| Neisseria gonorrhoeae | L-arginine (0.1 mM) | Inhibition | Increased to 6.6 ± 0.8 mM | Decreased to 48.6 ± 3.3 µmol/min/mg | |

| L-arginine (1.0 mM) | Inhibition | Increased to 27.5 ± 2.3 mM | Decreased to 15.8 ± 0.6 µmol/min/mg |

Table 2: Effect of L-arginine on NAGS Kinetic Parameters.

Regulatory Pathways

The synthesis of NAG is tightly regulated as part of the broader control of nitrogen metabolism. In mammals, the primary regulatory mechanism is the allosteric activation of NAGS by L-arginine. This creates a feed-forward loop where an increase in amino acid catabolism, leading to higher arginine levels, stimulates the urea cycle to dispose of the excess nitrogen.

Caption: Allosteric activation of NAGS in the urea cycle.

Experimental Protocols

Spectrophotometric Assay for NAGS Activity

This protocol is based on the detection of the free sulfhydryl group of Coenzyme A (CoA-SH) released during the NAGS reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction of DTNB with a thiol produces a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 8.0)

-

L-glutamate solution (100 mM)

-

Acetyl-CoA solution (10 mM)

-

DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.0)

-

Purified NAGS enzyme or cell/tissue lysate

-

(Optional) L-arginine solution (10 mM) for activation studies

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing:

-

70 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

10 µL of 100 mM L-glutamate

-

(Optional) 5 µL of 10 mM L-arginine

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM Acetyl-CoA.

-

Immediately add 5 µL of the NAGS enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Transfer the supernatant to a new microplate well.

-

Add 20 µL of 10 mM DTNB solution.

-

Incubate at room temperature for 5 minutes.

-

Measure the absorbance at 412 nm.

-

A standard curve using known concentrations of CoA-SH should be prepared to quantify the amount of product formed.

Caption: Workflow for the spectrophotometric NAGS assay.

LC-MS Based Enzyme Assay

A more sensitive and specific method for measuring NAGS activity involves the use of liquid chromatography-mass spectrometry (LC-MS) to directly quantify the product, NAG.

Materials:

-

Tris buffer (50 mM, pH 8.5)

-

L-glutamate solution (10 mM)

-

Acetyl-CoA solution (2.5 mM)

-

Purified NAGS enzyme or cell/tissue lysate

-

(Optional) L-arginine solution (1 mM)

-

Internal standard: N-acetyl-[¹³C₅]glutamate

-

30% Trichloroacetic acid (TCA)

-

LC-MS system

Procedure:

-

Prepare a 100 µL reaction mixture containing 50 mM Tris buffer (pH 8.5), 10 mM L-glutamate, and 2.5 mM acetyl-CoA.

-

If studying activation, add 1 mM L-arginine.

-

Initiate the reaction by adding the NAGS enzyme preparation.

-

Incubate at 30°C for 5 minutes.

-

Quench the reaction with 30% TCA containing the internal standard.

-

Remove precipitated protein by centrifugation.

-

Analyze the supernatant by LC-MS to quantify the amount of NAG produced relative to the internal standard.

Logical Relationship of the Enzymatic Reaction

The synthesis of NAG by NAGS is a bimolecular reaction involving two substrates and producing two products. The enzyme acts as a catalyst, facilitating the transfer of an acetyl group.

Caption: Substrate-product relationship in the NAGS reaction.

Conclusion

The enzymatic synthesis of N-Acetyl-L-glutamic acid by NAGS is a fundamental process in nitrogen metabolism with significant implications for human health. The contrasting regulatory mechanisms of NAGS in different organisms highlight its evolutionary adaptation. The provided kinetic data and experimental protocols offer a robust framework for researchers and drug development professionals to investigate this crucial enzyme. Further research into the structure-function relationships of NAGS and the development of specific inhibitors or activators holds promise for therapeutic interventions in metabolic disorders.

N-Acetyl-L-glutamic Acid: A Comprehensive Technical Guide to its Physiological Concentrations and Regulatory Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-glutamic acid (NAG) is a critical metabolic intermediate that plays a pivotal role in nitrogen metabolism and detoxification. Primarily known as the essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the rate-limiting enzyme of the urea cycle, NAG is indispensable for the conversion of toxic ammonia into urea.[1][2] This technical guide provides an in-depth overview of the physiological concentrations of NAG in various tissues, detailed experimental methodologies for its quantification, and a visual representation of its role in key signaling pathways.

Physiological Concentrations of N-Acetyl-L-glutamic Acid

The concentration of NAG varies across different tissues and species, reflecting the metabolic demands of the organism. The liver, being the primary site of ureagenesis, maintains the highest and most dynamically regulated levels of NAG.

Quantitative Data Summary

| Tissue | Species | Concentration Range | Notes |

| Liver | Human | 6.8 - 59.7 nmol/g wet weight[3][4] | Significant inter-individual variability, likely reflecting its regulatory role in ureagenesis.[3] |

| 64.6 - 497.6 nmol/g of protein[3] | |||

| Rat | Similar to brain levels[2] | ||

| Liver Mitochondria | Rat (Neonate) | Levels increase from birth to weaning[5] | Correlates with the maturation of the urea cycle. |

| Brain | Mammals (Rat, Mouse, Sheep) | 200-300 times lower than N-acetyl-L-aspartate (NAA)[2] | Found in the cytosol, unlike in the liver where it is mitochondrial.[2] |

| Chicken | Similar to mammalian brain levels[2] | ||

| Intestine | Mouse, Human | N-acetylglutamate synthase (NAGS) is expressed, but protein levels may be low.[6][7][8] | While direct quantitative data for NAG is limited, the presence of its synthesizing enzyme, NAGS, points to its importance in intestinal nitrogen metabolism.[7][9] |

Signaling Pathways and Regulatory Networks

NAG's primary function is the allosteric activation of CPS1, which catalyzes the first committed step of the urea cycle in the mitochondria of hepatocytes.[1][2]

The Urea Cycle and NAG-Dependent Regulation

The synthesis of NAG itself is a regulated process, creating a sensitive control mechanism for ammonia detoxification. The enzyme responsible for NAG synthesis, N-acetylglutamate synthase (NAGS), is activated by arginine, an intermediate of the urea cycle.[10] This feed-forward activation ensures that an influx of amino acids, leading to higher arginine levels, primes the urea cycle for efficient ammonia removal.

Caption: The Urea Cycle and its regulation by N-Acetyl-L-glutamic acid.

Experimental Protocols

Accurate quantification of NAG in biological matrices is essential for studying its physiological roles. Below are outlines of established methodologies.

Tissue Homogenization and Protein Precipitation

This initial step is crucial for releasing intracellular metabolites and removing interfering proteins.

a. TRIzol-Based Homogenization:

-

Homogenization: Homogenize frozen tissue samples in ice-cold TRIzol reagent (approximately 1 mL per 50-100 mg of tissue).

-

Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (protein and lipids) phases.

-

Protein Precipitation: Precipitate proteins from the organic phase by adding isopropanol.

-